3-(4-chlorophenyl)-4-ethyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole
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Overview
Description
3-(4-chlorophenyl)-4-ethyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features a chlorophenyl group, an ethyl group, and a trifluoromethylbenzylsulfanyl group, making it a complex and versatile molecule.
Preparation Methods
The synthesis of 3-(4-chlorophenyl)-4-ethyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole typically involves multiple steps, including the formation of the triazole ring and the introduction of the various substituents. One common synthetic route involves the reaction of 4-chlorobenzyl chloride with ethyl hydrazinecarboxylate to form an intermediate, which is then cyclized to form the triazole ring. The trifluoromethylbenzylsulfanyl group is introduced in a subsequent step using a nucleophilic substitution reaction . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using automated equipment and continuous flow processes to increase efficiency and yield .
Chemical Reactions Analysis
3-(4-chlorophenyl)-4-ethyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the triazole ring or other functional groups.
Scientific Research Applications
3-(4-chlorophenyl)-4-ethyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-4-ethyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. The chlorophenyl and trifluoromethylbenzylsulfanyl groups can interact with hydrophobic pockets in proteins, influencing their function. These interactions can lead to the inhibition or activation of specific biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
3-(4-chlorophenyl)-4-ethyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole can be compared with other similar compounds, such as:
4-Phenyl-3-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole: This compound has a phenyl group instead of a chlorophenyl group, which can affect its chemical reactivity and biological activity.
4-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-{[4-methylbenzyl]sulfanyl}-4H-1,2,4-triazole: This compound has a methoxyphenyl group and a methylbenzylsulfanyl group, which can lead to different chemical and biological properties.
Properties
Molecular Formula |
C18H15ClF3N3S |
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Molecular Weight |
397.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-4-ethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole |
InChI |
InChI=1S/C18H15ClF3N3S/c1-2-25-16(13-6-8-15(19)9-7-13)23-24-17(25)26-11-12-4-3-5-14(10-12)18(20,21)22/h3-10H,2,11H2,1H3 |
InChI Key |
IDMFZYKIIYADKN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC(=CC=C2)C(F)(F)F)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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